molecular formula C9H9N3O B12840289 1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one

1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one

Cat. No.: B12840289
M. Wt: 175.19 g/mol
InChI Key: POKQJNUOKHWXHG-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of a pyrazole ring fused to a pyridine ring, with a methyl group at the 1-position and an ethanone group at the 5-position .

Preparation Methods

The synthesis of 1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one typically involves the following steps:

Industrial production methods often involve optimizing these steps to achieve higher yields and purity. Common reagents used in these reactions include hydrazine, 1,3-diketones, and various catalysts to facilitate cyclization and substitution reactions .

Chemical Reactions Analysis

1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one involves its interaction with specific molecular targets. For example, as a kinase inhibitor, it binds to the active site of kinases, preventing their activity and thereby inhibiting cell proliferation. The compound can also interact with other proteins and enzymes, modulating their activity and affecting various cellular pathways .

Comparison with Similar Compounds

1-(1-Methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethan-1-one can be compared with other pyrazolopyridine derivatives:

The uniqueness of this compound lies in its specific substituents and their effects on its biological activity and chemical reactivity .

Properties

Molecular Formula

C9H9N3O

Molecular Weight

175.19 g/mol

IUPAC Name

1-(1-methylpyrazolo[3,4-b]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H9N3O/c1-6(13)7-3-8-5-11-12(2)9(8)10-4-7/h3-5H,1-2H3

InChI Key

POKQJNUOKHWXHG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C2C(=C1)C=NN2C

Origin of Product

United States

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